Acetic acid--2-ethenylphenol (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-ethenylphenol (1/1) can be achieved through esterification, where acetic acid reacts with 2-ethenylphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
CH3COOH+C8H8O→CH3COO-C8H7O+H2O
Industrial Production Methods
Industrial production of acetic acid–2-ethenylphenol (1/1) may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as ion-exchange resins can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-ethenylphenol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethylphenol.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-ethenylquinone.
Reduction: Formation of 2-ethylphenol.
Substitution: Formation of 2-nitro-2-ethenylphenol or 2-bromo-2-ethenylphenol.
Scientific Research Applications
Acetic acid–2-ethenylphenol (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–2-ethenylphenol (1/1) involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Vinylphenol: Similar to 2-ethenylphenol but with different substitution patterns.
Acetophenone: A compound with a phenyl group attached to a carbonyl group.
Uniqueness
Acetic acid–2-ethenylphenol (1/1) is unique due to the combination of acetic acid and 2-ethenylphenol, resulting in a compound with both acidic and vinyl functionalities
Properties
CAS No. |
59858-52-5 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
acetic acid;2-ethenylphenol |
InChI |
InChI=1S/C8H8O.C2H4O2/c1-2-7-5-3-4-6-8(7)9;1-2(3)4/h2-6,9H,1H2;1H3,(H,3,4) |
InChI Key |
BKOWBAOXCAZKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CC1=CC=CC=C1O |
Origin of Product |
United States |
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